molecular formula C19H14O6 B3061168 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione CAS No. 59325-97-2

5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione

Cat. No. B3061168
CAS RN: 59325-97-2
M. Wt: 338.3 g/mol
InChI Key: ZQARVIPGFLHZQO-UHFFFAOYSA-N
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Description

5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione, also known as DMAT, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMAT is a tetracycline derivative that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Scientific Research Applications

Molecular Structure Analysis

A study conducted by Trilleras et al. (2017) focused on the synthesis and characterization of related compounds using methods like FT-IR, NMR, and GC-MS. The research established ground state energy and thermodynamic features, suggesting potential applications in molecular structure analysis and material sciences.

Chemical Synthesis and Reactions

Another research aspect includes the synthesis and reaction behaviors of similar compounds. For instance, Loskutov et al. (1979) explored the reaction of related dihydro compounds with methanol, which is crucial for understanding chemical reactivity and potential pharmaceutical applications.

Natural Product Isolation

Research by Uyar et al. (1978) and Yang et al. (2004) focuses on isolating and identifying novel compounds from natural sources, such as Myrica gale and Dendrobium chrysotoxum. This research is significant for discovering new bioactive compounds and understanding biodiversity.

Supramolecular Structures

The work of Rezende et al. (2005) highlights the importance of understanding supramolecular structures in related compounds, which is vital for the development of new materials and nanotechnology applications.

Potential Therapeutic Applications

Although your request excludes drug use and dosage, it's worth noting that research, like that by Sousa et al. (2012), investigates the cytotoxic properties of similar compounds against cancer cell lines, indicating potential therapeutic applications.

Conformational and Stereoelectronic Control in Chemistry

Studies such as by Poje et al. (1997) delve into the acid-catalyzed ring-openings of related compounds, emphasizing the importance of conformational and stereoelectronic factors in organic synthesis and medicinal chemistry.

properties

IUPAC Name

5,12-dihydroxy-7-methoxy-3,4-dihydro-1H-tetracene-2,6,11-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-25-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20)5-6-9(11)16(15)21/h2-4,21,23H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQARVIPGFLHZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(=O)CC4)C(=C3C2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10536628
Record name 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione

CAS RN

59325-97-2
Record name 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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